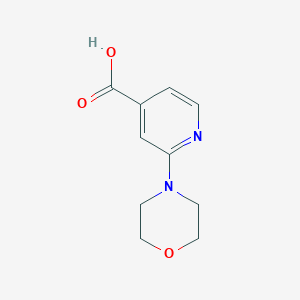

2-Morpholinoisonicotinic acid

Descripción

Contextualizing 2-Morpholinoisonicotinic Acid within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring with one or more carboxylic acid functional groups. Nicotinic acid (Vitamin B3) and its derivatives are prominent examples within this class, known for their biological significance. chemistryjournal.netontosight.ai this compound, also known by its IUPAC name 2-(morpholin-4-yl)pyridine-4-carboxylic acid, is a synthetic derivative that builds upon this foundational chemistry. nih.gov The introduction of a morpholine (B109124) ring at the 2-position of the isonicotinic acid (pyridine-4-carboxylic acid) core significantly influences the molecule's electronic properties, solubility, and steric profile. This strategic modification allows for the fine-tuning of its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules. ontosight.airesearchgate.net

The chemistry of pyridine carboxylic acids is rich and varied, with numerous derivatives being explored for applications ranging from pharmaceuticals to materials science. researchgate.net The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and nucleophilic substitution reactions. researchgate.netatlantis-press.com The addition of the morpholine moiety to the isonicotinic acid backbone introduces a tertiary amine, further expanding the possibilities for chemical derivatization and interaction with biological targets. sci-hub.se

Significance of Morpholine-Substituted Pyridine Scaffolds in Organic and Medicinal Chemistry

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. sci-hub.senih.gov Its inclusion in a molecule can confer several advantageous properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. sci-hub.senih.gov When combined with a pyridine ring, another common motif in drug discovery, the resulting morpholine-substituted pyridine scaffold becomes a powerful tool for the design of new therapeutic agents. sci-hub.sedovepress.com

The pyridine ring itself is a key structural component in many pharmaceuticals due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological macromolecules. dovepress.com The strategic placement of a morpholine substituent on the pyridine ring can enhance these interactions and introduce new binding possibilities. frontiersin.org This has led to the development of a wide array of morpholine-substituted pyridine derivatives with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.net The versatility of this scaffold allows medicinal chemists to systematically modify the structure to optimize potency and selectivity for specific biological targets. frontiersin.orgacs.org

Overview of Current Research Trends and Foundational Studies on this compound

Foundational studies on this compound have primarily focused on its synthesis and its use as a building block for more complex molecules. researchgate.netatlantis-press.com An established synthetic route involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on a pyridine ring with morpholine, followed by hydrolysis of an ester group to yield the carboxylic acid. researchgate.netatlantis-press.comresearchgate.net Researchers have optimized these synthetic methods to achieve high yields and purity, making the compound more accessible for further research. researchgate.netresearchgate.net

Current research trends are centered on exploring the utility of this compound and its derivatives in drug discovery. For instance, it has been used as an intermediate in the synthesis of inhibitors for various enzymes. acs.orgresearchgate.net The morpholine and carboxylic acid moieties can be further functionalized to create libraries of compounds for screening against different biological targets. acs.org Studies have shown that derivatives of this compound can exhibit a range of biological activities, highlighting its potential as a versatile starting material for the development of new therapeutic agents. ontosight.aioapi.intmdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12N2O3 | nih.govontosight.ai |

| Molecular Weight | 208.217 g/mol | nih.govchemspider.comfishersci.nl |

| IUPAC Name | 2-(morpholin-4-yl)pyridine-4-carboxylic acid | nih.gov |

| CAS Number | 295349-64-3 | nih.gov |

| Density | 1.3±0.1 g/cm3 | chemsrc.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-morpholin-4-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOIVNZYILYGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376246 | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295349-64-3 | |

| Record name | 2-(Morpholin-4-yl)isonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=295349-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholin-4-yl)isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Morpholinoisonicotinic Acid

Established Synthetic Routes to 2-Morpholinoisonicotinic Acid

The primary and most well-documented method for synthesizing this compound begins with 2-chloronicotinic acid as the starting material. This pathway is favored for its accessible precursors and straightforward reaction sequence.

Multi-Step Synthesis from 2-Chloronicotinic Acid Precursors

The initial step in this synthetic sequence is the esterification of the carboxylic acid group of 2-chloronicotinic acid. This is a crucial activation step that protects the carboxylic acid and facilitates the subsequent substitution reaction. The process typically involves reacting 2-chloronicotinic acid with an alcohol, such as methanol (CH3OH), in the presence of reagents like oxalyl chloride ((COCl)2), N,N-Dimethylformamide (DMF), and triethylamine. researchgate.netresearchgate.net This reaction converts the carboxylic acid into its corresponding methyl ester, methyl 2-chloronicotinate. researchgate.net

Following esterification, the key C-N bond formation occurs via a nucleophilic aromatic substitution (SNA_r) reaction. The chlorine atom at the 2-position of the pyridine (B92270) ring is displaced by morpholine (B109124). researchgate.net This reaction is typically carried out by heating the ester intermediate with morpholine. researchgate.netresearchgate.net The presence of hydrochloric acid (HCl) and water at elevated temperatures (e.g., 100 °C) facilitates this transformation, yielding the morpholine-substituted ester intermediate. researchgate.netresearchgate.net This step is critical in introducing the morpholine moiety to the pyridine core.

The final step of this pathway is the hydrolysis of the ester group to regenerate the carboxylic acid. researchgate.netatlantis-press.com This is typically an acid or base-catalyzed reaction. For instance, the ethyl ester of 2-chloronicotinic acid can be hydrolyzed using a sodium hydroxide solution at an elevated temperature (e.g., 80°C), followed by acidification with hydrochloric acid to precipitate the final product. guidechem.com This step achieves a high yield, often exceeding 95%. guidechem.com The successful completion of this step yields the target molecule, this compound. researchgate.net

Alternative Synthetic Pathways Involving Acylation and Reduction

An alternative synthetic approach has also been reported, which involves acylation and reduction steps. researchgate.net This method also utilizes 2-chloronicotinic acid as the starting material. researchgate.net The process begins with an acylation step, followed by nucleophilic substitution with morpholine, and concludes with a reduction step to afford the final product. researchgate.net This pathway is also noted for its simple procedures and mild reaction conditions, presenting another viable option for the synthesis of this compound. researchgate.net

Optimization of Reaction Conditions and Process Efficiencies

Data Tables

Table 1: Multi-Step Synthesis from 2-Chloronicotinic Acid

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | Esterification / Acylation | (COCl)₂, DMF, Triethylamine, CH₃OH, 40 °C researchgate.netresearchgate.net | Methyl 2-chloronicotinate | - |

| 2 | Nucleophilic Substitution | Morpholine, HCl, H₂O, 100 °C researchgate.netresearchgate.net | Methyl 2-morpholinoisonicotinate | 96% researchgate.net |

| 3 | Hydrolysis | 2N Sodium Hydroxide, 80°C, then HCl guidechem.com | This compound | 95.2% guidechem.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloronicotinic acid |

| Methanol |

| Oxalyl chloride |

| N,N-Dimethylformamide |

| Triethylamine |

| Methyl 2-chloronicotinate |

| Morpholine |

| Hydrochloric acid |

| Sodium hydroxide |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable practices in chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pharmaceutical intermediates, including this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more efficient, and environmentally benign synthetic processes. The application of green chemistry to the synthesis of this compound focuses on several key areas: the use of greener starting materials, the implementation of eco-friendly reaction conditions, and the exploration of alternative energy sources.

The core transformation in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and morpholine. Green chemistry principles are being applied to this critical step to enhance its sustainability. Key strategies include the use of alternative, greener solvents, catalyst-free and solvent-free conditions, and the application of energy-efficient technologies like microwave irradiation.

One of the primary considerations in greening the SNAr reaction is the choice of solvent. Researchers have explored replacing traditional volatile organic compounds with more benign alternatives. For instance, polyethylene glycol (PEG400) has been reported as an efficient medium for the nucleophilic aromatic substitution of various nitrogen-containing fused heterocycles with amines. nih.gov Water is another highly attractive green solvent, and its use in SNAr reactions of heteroaryl chlorides has been shown to be effective, sometimes enhanced by an "on-water" effect where the reaction rate is accelerated at the organic-water interface. nih.gov The use of benign and sustainable polymers like hydroxypropyl methylcellulose (HPMC) in water can also facilitate these reactions under mild conditions. rsc.org

Solvent-free and catalyst-free reaction conditions represent a significant advancement in the green synthesis of related compounds. An environmentally friendly synthesis of 2-anilino nicotinic acid derivatives has been reported that proceeds without any solvent or catalyst, offering an operationally simple and green procedure with short reaction times. researchgate.net Boric acid has also been utilized as an efficient and mild catalyst for the synthesis of 2-(arylamino) nicotinic acid derivatives under solvent-free conditions, demonstrating the potential for catalytic approaches that avoid hazardous reagents. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with a morpholine scaffold. mdpi.comfrontiersin.orgbeilstein-journals.orgmdpi.com The efficient heating provided by microwave irradiation can accelerate the SNAr reaction between 2-chloronicotinic acid and morpholine, potentially reducing energy consumption and minimizing the formation of byproducts compared to conventional heating methods.

The table below summarizes various green chemistry approaches that can be applied to the synthesis of this compound and its precursors, highlighting the principle of green chemistry each approach addresses.

| Green Chemistry Approach | Application in Synthesis | Principle(s) Addressed | Potential Benefits |

|---|---|---|---|

| Use of Greener Precursor Synthesis | Synthesis of 2-chloronicotinic acid using milder conditions and ozone oxidation. google.compatsnap.com | Prevention, Use of Renewable Feedstocks | Reduced wastewater, lower cost, avoidance of hazardous reagents. |

| Alternative Solvents | Employing PEG400 or water for the SNAr reaction. nih.govnih.gov | Safer Solvents and Auxiliaries | Reduced toxicity, improved safety, potential for simplified workup. |

| Solvent-Free Conditions | Conducting the SNAr reaction without a solvent. researchgate.netnih.gov | Prevention, Atom Economy | Elimination of solvent waste, reduced purification needs, lower energy consumption. |

| Green Catalysts | Using boric acid as a catalyst for the SNAr reaction. nih.gov | Catalysis | Milder reaction conditions, avoidance of stoichiometric hazardous reagents. |

| Microwave-Assisted Synthesis | Accelerating the SNAr reaction using microwave irradiation. mdpi.comfrontiersin.org | Design for Energy Efficiency | Shorter reaction times, higher yields, reduced energy consumption. |

Structure Activity Relationship Sar Studies Involving 2 Morpholinoisonicotinic Acid Scaffolds

SAR Analysis in N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids. While direct SAR studies on 2-morpholinoisonicotinic acid as a NAPE-PLD inhibitor are not extensively detailed in the available literature, analysis of analogous structures provides significant insights into the roles of its key functional groups.

The morpholine (B109124) moiety is a common heterocycle in medicinal chemistry, valued for its physicochemical and metabolic properties. nih.gov In the context of enzyme inhibition, the morpholine ring, particularly its nitrogen and oxygen atoms, can be critical for establishing key interactions with a target's active site.

In studies on analogous 2-morpholinobenzoic acid scaffolds designed as inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC), the morpholine group was found to be essential for activity. To investigate the contribution of the tertiary nitrogen atom of the morpholine ring, a series of compounds were synthesized where the morpholine was replaced with a tetrahydropyranyl (THP) ring. The resulting THP-containing analogues demonstrated a significant loss of inhibitory activity compared to their morpholine counterparts. For instance, the carboxylic acid derivative with a THP moiety showed a complete loss of activity, and the hydroxamic acid version exhibited a 2.5-fold decrease in inhibition. These findings strongly indicate that the morpholinyl nitrogen is essential for inhibitory activity against this class of enzymes, likely participating in crucial binding interactions. nih.gov

Conversely, in the development of the potent NAPE-PLD inhibitor LEI-401, substitution of a morpholine group with an (S)-3-hydroxypyrrolidine moiety led to a 10-fold increase in activity, suggesting that while a heterocyclic amine is important, specific substitutions can optimize interactions and properties like lipophilicity. researchgate.net The morpholine ring is recognized as an integral component of the pharmacophore for certain enzyme inhibitors, where it can increase potency and improve pharmacokinetic profiles. nih.gov

Biological Activity and Pharmacological Relevance of 2 Morpholinoisonicotinic Acid and Its Derivatives

Utilization as an Intermediate in the Synthesis of Biologically Active Molecules

2-Morpholinoisonicotinic acid, a derivative of nicotinic acid, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural framework, featuring both a morpholine (B109124) and a pyridinecarboxylic acid moiety, makes it a versatile building block in medicinal and agricultural chemistry.

Precursor for Medical Antibiotics

While direct synthesis of major commercial antibiotics from this compound is not extensively documented in publicly available literature, its parent structures, nicotinic acid and morpholine, are integral to numerous antimicrobial agents. The morpholine ring, for instance, is a key component of the antibiotic linezolid. The development of novel nicotinic acid derivatives is an active area of research for discovering new antibiotics with improved bioactivity. The synthesis of this compound itself is a key step in creating a library of derivatives that can be screened for antibiotic properties. researchgate.net

Role in the Development of Anti-Cardiovascular Drugs

Nicotinic acid (niacin) and its derivatives have a long-standing history in the management of cardiovascular diseases, primarily due to their lipid-modifying properties. The development of novel derivatives of nicotinic acid is a strategy to obtain compounds with improved efficacy and better side-effect profiles. 2-Chloronicotinic acid, a precursor to this compound, is noted as an important intermediate for anti-cardiovascular drugs. researchgate.netnih.gov This suggests that this compound can be utilized as a scaffold to develop new chemical entities with potential applications in cardiovascular medicine.

Application in the Synthesis of Agrochemicals (Insecticides, Herbicides)

The pyridine (B92270) ring system is a common feature in many agrochemicals. Derivatives of 2-chloronicotinic acid, from which this compound is synthesized, are important intermediates in the production of insecticides and herbicides. researchgate.netnih.gov This highlights the potential of the this compound scaffold in the development of new and effective crop protection agents.

Intermediate for Specific Compounds like Pranoprofen and Diflufenican

This compound plays a significant role as an intermediate in the synthesis of specific commercialized products, including the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen and the herbicide Diflufenican. researchgate.netnih.gov In the synthesis of these compounds, the this compound moiety is incorporated to achieve the desired chemical structure and biological activity. A rapid synthetic method for this compound has been established from the commercially available 2-chloronicotinic acid, achieving a high total yield. researchgate.netnih.gov

Modulation of Enzyme Activity by Derivatives Bearing the this compound Motif

The structural motif of this compound, combining a substituted pyridine ring with a morpholine group, is of significant interest in the design of enzyme inhibitors. While specific studies on the enzyme modulation of direct derivatives of this compound are emerging, the broader class of morpholine-containing and nicotinic acid-derived compounds has demonstrated a wide range of enzyme-inhibitory activities.

For instance, derivatives of 2-aminonicotinic acid have been investigated as inhibitors of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), an enzyme involved in the kynurenine pathway, which is relevant to neurodegenerative diseases. This indicates the potential for modification of the 2-substituent on the nicotinic acid ring to achieve potent and selective enzyme inhibition.

Furthermore, the morpholine moiety is a common feature in many kinase inhibitors, a class of drugs that target protein kinases and are crucial in cancer therapy. The inclusion of a morpholine ring can enhance solubility, metabolic stability, and target binding affinity. It is therefore plausible that derivatives of this compound could be designed to target specific enzymes by leveraging the favorable properties of both the nicotinic acid and morpholine scaffolds.

Role in Modern Drug Discovery Paradigms

The this compound scaffold represents a valuable starting point in modern drug discovery paradigms, such as fragment-based drug design (FBDD) and diversity-oriented synthesis. The morpholine and nicotinic acid moieties can be considered as privileged fragments that are frequently found in biologically active compounds.

In FBDD, small molecular fragments that bind to a biological target are identified and then grown or combined to create more potent lead compounds. The this compound structure could serve as a more complex fragment or as a scaffold for linking other fragments.

In diversity-oriented synthesis, a wide range of structurally diverse molecules are created from a common starting material. The functional groups on this compound (the carboxylic acid and the potential for substitution on the pyridine ring) provide multiple points for chemical modification, allowing for the generation of a large library of derivatives for high-throughput screening.

The development of efficient and scalable synthetic routes to this compound and its analogues is a key enabler for its use in these modern drug discovery approaches. researchgate.netnih.gov The continued exploration of the chemical space around this scaffold holds promise for the identification of novel therapeutic agents and agrochemicals.

Hit-to-Lead Optimization Processes

The journey from a "hit"—a compound showing desired biological activity in an initial screen—to a "lead"—a compound with a more optimized profile suitable for further development—is a critical phase in drug discovery. drugtargetreview.comwikipedia.org For derivatives of this compound, this process involves iterative cycles of chemical modification and biological testing to enhance potency, selectivity, and pharmacokinetic properties. drugtargetreview.comwikipedia.org

A key strategy in the hit-to-lead optimization of molecules containing a morpholine moiety is the exploration of structure-activity relationships (SAR). This involves systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity. For instance, in the development of related heterocyclic compounds, researchers have found that substitutions on the aromatic ring and modifications of the morpholine ring can significantly influence potency and selectivity.

One common approach is the introduction of various substituents at different positions of the pyridine ring of the isonicotinic acid core. The nature of these substituents, whether they are electron-donating or electron-withdrawing, their size, and their lipophilicity, can dramatically alter the compound's interaction with its biological target. For example, in a study of substituted 4-quinolinamines, the presence of a 7-chloro group on the quinoline nucleus was found to be optimal for activity. pharmacy180.com

Furthermore, the morpholine group itself is a key pharmacophore that can be crucial for activity. In the development of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3K inhibitors, it was determined that the morpholine group forms a key hydrogen bond with the target protein, and its retention was essential for inhibitory activity. nih.gov Modifications to the morpholine ring, such as the introduction of substituents, could be explored to further enhance binding affinity and selectivity.

The optimization process also focuses on improving "drug-like" properties. Initial hits from high-throughput screening are often potent but may have poor solubility, metabolic stability, or permeability. drugtargetreview.com The hit-to-lead process for this compound derivatives would therefore involve chemical modifications aimed at improving these characteristics. For example, introducing polar functional groups can enhance solubility, while modifying metabolically labile sites can increase metabolic stability.

A systematic SAR analysis of this compound derivatives might explore the following modifications:

Substitution on the Pyridine Ring: Introducing small alkyl groups, halogens, or other functional groups at available positions on the pyridine ring to probe for additional binding interactions.

Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group to modulate solubility, cell permeability, and pro-drug potential.

Alterations to the Morpholine Ring: While often a critical pharmacophore, subtle modifications could be explored to fine-tune binding and physicochemical properties.

The following table illustrates a hypothetical hit-to-lead optimization cascade for a this compound derivative identified as a hit in a primary screen.

| Compound | Modification | Potency (IC50) | Solubility | Metabolic Stability |

| Hit Compound A | This compound | 10 µM | Low | Moderate |

| Analog A-1 | Addition of a methyl group at the 6-position | 5 µM | Low | Moderate |

| Analog A-2 | Conversion of carboxylic acid to methyl ester | 8 µM | Moderate | Improved |

| Lead Candidate A-3 | Combination of 6-methyl and methyl ester | 1 µM | Moderate | Improved |

Rational Drug Design Approaches

Rational drug design utilizes the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. accscience.com For this compound and its derivatives, this approach can guide the optimization process more efficiently than traditional trial-and-error methods.

A common technique in rational drug design is molecular docking . This computational method predicts the preferred orientation of a ligand when bound to a target protein. By docking this compound into the active site of a target, researchers can visualize potential binding interactions and identify opportunities for improvement. For example, if the docking simulation reveals an empty hydrophobic pocket near the pyridine ring, this would suggest that adding a lipophilic substituent at that position could enhance binding affinity. This approach has been successfully used in the design of other heterocyclic inhibitors.

Structure-based drug design (SBDD) is another powerful tool. If the crystal structure of the target protein in complex with a this compound analog is determined, it provides a detailed map of the binding interactions. This information is invaluable for designing new analogs with improved complementarity to the active site. For instance, the morpholine group's oxygen atom might act as a hydrogen bond acceptor, and the carboxylic acid could chelate a metal ion in the active site. SBDD would allow for the precise design of modifications to strengthen these interactions.

In the context of PI3K/mTOR inhibitors with a morpholino-triazine scaffold, pharmacophore and QSAR models, along with docking studies, have been used to understand the molecular basis of inhibition and guide the design of new inhibitors. nih.govresearchgate.net These studies revealed the importance of the flat plane shape of the ligands and the specific interactions within the binding pocket. nih.gov A similar approach could be applied to this compound derivatives.

Pharmacophore modeling can be employed even when the precise structure of the target is unknown. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a series of active this compound analogs, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired features or to guide the design of novel derivatives.

The table below outlines how rational drug design principles could be applied to modify a hypothetical this compound lead compound.

| Lead Compound | Rational Design Strategy | Proposed Modification | Predicted Outcome |

| Lead A-3 | Molecular docking identifies an unoccupied pocket adjacent to the morpholine ring. | Addition of a small hydrophobic group to the morpholine ring. | Increased binding affinity and potency. |

| Lead A-3 | Structure-based design indicates a potential hydrogen bond can be formed with a nearby residue. | Introduction of a hydroxyl group on the pyridine ring. | Enhanced binding selectivity. |

| Lead A-3 | Pharmacophore modeling suggests an additional aromatic interaction is favorable. | Fusion of a benzene (B151609) ring to the pyridine core to create a quinoline scaffold. | Improved target engagement. |

Advanced Characterization Techniques for 2 Morpholinoisonicotinic Acid and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of 2-Morpholinoisonicotinic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for confirming the arrangement of the morpholine (B109124) and isonicotinic acid moieties.

¹H NMR Analysis: The proton NMR spectrum would reveal distinct signals corresponding to the different chemical environments of the hydrogen atoms. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the morpholine ring would show two distinct multiplets in the upfield region, corresponding to the methylene groups adjacent to the nitrogen atom and the oxygen atom. The acidic proton of the carboxyl group would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for derivatives of this compound to establish definitive connectivity between protons and carbons, which is especially useful for complex structures or for identifying sites of substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | >10 (broad s) | ~165-170 |

| Pyridine Ring C-H | ~7.0-8.5 (m) | ~110-150 |

| Morpholine (-N-CH₂-) | ~3.5-3.8 (t) | ~45-50 |

Note: Predicted values are based on general chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with fragmentation techniques (MS/MS), it can also provide significant structural information. nih.govuab.edu

For this compound (C₁₀H₁₂N₂O₃, Molecular Weight: 208.22 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement.

Under techniques like electrospray ionization (ESI), the molecule would typically be observed as a protonated species [M+H]⁺ at m/z 209.0866 or a deprotonated species [M-H]⁻ at m/z 207.0724.

Collision-induced dissociation (CID) of the parent ion would lead to predictable fragmentation patterns, offering clues to the molecular structure. uab.edu Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group or cleavage of adjacent bonds. libretexts.orgmiamioh.edu

Key Fragmentation Pathways:

Loss of COOH: A neutral loss of the carboxylic acid radical (45 Da) is a common fragmentation for aromatic carboxylic acids.

Decarboxylation: The loss of carbon dioxide (44 Da) from the deprotonated molecule [M-H]⁻ is a characteristic fragmentation.

Morpholine Ring Cleavage: Fragmentation can occur within the morpholine ring, leading to characteristic daughter ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 209.0866 | Protonated molecular ion |

| [M-H]⁻ | 207.0724 | Deprotonated molecular ion |

| [M+H - H₂O]⁺ | 191.0760 | Loss of water |

| [M+H - COOH]⁺ | 164.0866 | Loss of the carboxyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the various functional groups present in this compound based on their characteristic vibrational frequencies. nih.gov The spectrum would be expected to show a very broad absorption for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O (carbonyl) stretch, and various peaks corresponding to the C-N, C-O, and aromatic C=C bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Ring | C=C stretch | 1550-1610 |

| Morpholine | C-O-C stretch | 1070-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information on the electronic transitions within the molecule, particularly within the conjugated pyridine ring system. researchgate.net The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or ethanol, would display characteristic absorption maxima (λmax) due to π → π* and n → π* transitions of the aromatic system. nih.gov These values are useful for quantitative analysis using techniques like HPLC.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the quantitative analysis and purity determination of pharmaceutical compounds. bjbms.org For this compound, a reverse-phase HPLC (RP-HPLC) method is typically most suitable.

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. The mobile phase often consists of a mixture of water (containing an acid modifier such as formic or acetic acid to ensure good peak shape for the carboxylic acid) and an organic solvent like acetonitrile or methanol. nih.gov Detection is commonly performed using a UV detector set to one of the compound's absorption maxima. mdpi.com

The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. chromatographyonline.commdpi.com

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~265 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative purity checks, monitoring reaction progress, and determining appropriate solvent systems for column chromatography. analyticaltoxicology.comgerli.com

For this compound, a silica gel plate (the stationary phase) would be used. nih.gov The plate is developed in a sealed chamber containing a suitable mobile phase, which is typically a mixture of organic solvents. The choice of mobile phase (eluent) is critical for achieving good separation. A common system might be a mixture of ethyl acetate and heptane, with a small amount of acetic acid added to improve the spot shape of the acidic compound. chemistryhall.com

After development, the separated spots are visualized, often under UV light (at 254 nm), where the aromatic ring will absorb light and appear as a dark spot on the fluorescent background. nih.gov The position of the spot is quantified by its retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. nih.gov

Table 5: Example TLC Systems and Expected Rƒ Values for this compound

| Stationary Phase | Mobile Phase (v/v) | Expected Rƒ Value |

|---|---|---|

| Silica Gel GF₂₅₄ | Ethyl Acetate / Heptane (1:1) + 1% Acetic Acid | ~0.3 - 0.5 |

Elemental Analysis for Compositional Verification

Elemental analysis is a precise and reliable technique used to determine the elemental composition of a sample. This method provides the percentage by weight of each element present in a compound, which can then be compared to the theoretical values calculated from its molecular formula. For this compound, with a molecular formula of C₁₀H₁₂N₂O₃, the theoretical elemental composition serves as a benchmark for purity and identity.

The analysis is typically performed using a combustion method. A small, accurately weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts the carbon, hydrogen, and nitrogen within the molecule into their gaseous oxides (CO₂, H₂O, and various nitrogen oxides). These gases are then passed through a series of detectors that quantify their amounts, from which the percentage of each element in the original sample can be calculated. The oxygen content is usually determined by difference.

The expected elemental composition for this compound is presented in the table below. Any significant deviation from these theoretical values would suggest the presence of impurities or an incorrect structural assignment. For new derivatives of this compound, elemental analysis is a critical first step in confirming that the desired chemical transformation has occurred and that the product has been isolated in a pure form. The acceptable tolerance for the difference between found and calculated values is generally within ±0.4%. acs.org

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 54.05 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.44 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.61 |

| Oxygen | O | 16.00 | 3 | 48.00 | 21.61 |

| Total Molecular Weight | 222.24 g/mol |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated.

This diffraction data is then used to generate an electron density map of the molecule. By fitting the known atoms of the molecule into this map, a detailed three-dimensional model of the molecular structure can be constructed and refined.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. In the case of this compound, hydrogen bonds involving the carboxylic acid group and the nitrogen and oxygen atoms of the morpholine ring would be expected to play a significant role in the solid-state architecture.

The crystallographic data obtained for a hypothetical crystal of a this compound derivative is presented in the table below to illustrate the detailed parameters that are determined in such an experiment.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.425 |

| R-factor (%) | 4.5 |

Computational Chemistry and Modeling of 2 Morpholinoisonicotinic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, as they solve approximations of the Schrödinger equation to describe the behavior of electrons. tanaffosjournal.ir These methods provide insights into molecular structure, stability, and electronic properties that govern chemical reactivity. researchgate.net For a molecule like 2-morpholinoisonicotinic acid, this translates to a detailed understanding of its geometry, electron distribution, and how it might behave in a chemical reaction.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.netnumberanalytics.com It is particularly adept at investigating reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.com This allows for the determination of activation barriers and reaction thermodynamics, providing a theoretical basis for experimental observations. frontiersin.org

For this compound, DFT can be used to explore various potential reactions, such as its synthesis, degradation, or metabolic pathways. For instance, a theoretical study could elucidate the mechanism of its formation, perhaps from a precursor like 2-chloroisonicotinic acid and morpholine (B109124). DFT calculations would map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. Key parameters such as bond lengths, angles, and atomic charges can be tracked along the reaction coordinate to understand the electronic rearrangements that occur. While specific DFT studies on this compound are not prevalent in public literature, the methodology is widely applied to similar heterocyclic and carboxylic acid systems to explain reactivity and guide synthesis. mdpi.comnih.gov For example, DFT has been used to study the mechanisms of co-crystallization and reaction pathways for systems involving carboxylic acids and other functional groups. researchgate.net

Table 1: Illustrative Example of DFT-Calculated Parameters for a Hypothetical Reaction Step (Note: This table is a hypothetical representation of data that would be generated in a DFT study.)

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.00 | +21.5 | -15.2 |

| Key Interatomic Distance (Å) | C-N: 3.10 | C-N: 2.15 | C-N: 1.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -350.4 | N/A |

This illustrative data shows the energy barrier (activation energy) for the reaction and the formation of a new carbon-nitrogen bond, confirmed by the presence of a single imaginary frequency in the transition state.

Prediction of Spectroscopic Properties

Quantum chemical methods, particularly DFT, are highly effective at predicting various spectroscopic properties, which can be crucial for the characterization and identification of a compound. bu.ac.bdsapub.org These predictions serve as a valuable complement to experimental data, aiding in the assignment of spectral peaks and providing a deeper understanding of the molecule's vibrational and electronic nature. mdpi.com

For this compound, DFT calculations can predict:

Infrared (IR) and Raman Spectra : By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. scm.com This helps in assigning experimental peaks to specific molecular motions, such as the characteristic stretches of the carboxylic acid C=O group, the C-O and C-N bonds of the morpholine ring, and various vibrations of the pyridine (B92270) core. 3ds.com

Nuclear Magnetic Resonance (NMR) Spectra : Theoretical calculations can predict the chemical shifts (δ) and spin-spin coupling constants (J) for ¹H and ¹³C nuclei. sapub.org These predicted values, when compared to experimental data, can confirm the molecular structure and stereochemistry.

UV-Visible Spectra : Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the absorption wavelengths (λ_max) in the UV-visible spectrum. sapub.org This provides insight into the molecule's chromophores and electronic structure.

Computational studies on similar molecules, like 2-nitroimidazole (B3424786) derivatives, have shown excellent agreement between DFT-predicted and experimental spectroscopic data, validating the utility of this approach for structural elucidation. scm.com

Table 2: Illustrative Example of Predicted vs. Experimental Vibrational Frequencies for this compound (Note: This table is a hypothetical representation of data from a computational study.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

| 1 | 3050 | 3045 | Aromatic C-H Stretch |

| 2 | 1715 | 1710 | Carboxylic Acid C=O Stretch |

| 3 | 1605 | 1601 | Pyridine Ring C=C/C=N Stretch |

| 4 | 1280 | 1275 | Carboxylic Acid C-O Stretch |

| 5 | 1115 | 1118 | Morpholine C-O-C Stretch |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

While quantum mechanics provides a static, detailed picture of electron distribution, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of molecules, providing insights into conformational changes and binding events. tanaffosjournal.ir3ds.com

For this compound, MD simulations are invaluable for:

Conformational Analysis : The molecule possesses conformational flexibility, particularly in the orientation of the morpholine ring relative to the pyridine core and the rotation around the C-C bond connecting the carboxylic acid. MD simulations can explore the potential energy landscape to identify the most stable, low-energy conformations in different environments (e.g., in a vacuum or in water).

Ligand-Receptor Interactions : If this compound is being investigated as a potential drug, MD simulations are crucial for understanding how it interacts with its biological target, such as a protein receptor. researchgate.net After an initial docking pose is predicted, an MD simulation can assess the stability of this binding mode over time. researchgate.net It can reveal key interactions (like hydrogen bonds, hydrophobic contacts, or salt bridges), the role of water molecules in the binding site, and any conformational changes in the protein or the ligand upon binding. nih.gov Such simulations are routinely used to refine docked poses and estimate the strength of binding. researchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling represent a data-driven approach to drug discovery and chemical analysis. nih.gov QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific property. nih.govmdpi.com The underlying principle is that the structural or physicochemical properties of a molecule, known as descriptors, determine its activity. researchgate.net

A QSAR study involving this compound would typically involve:

Data Set Assembly : A collection of molecules with structural similarity to this compound and their measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. nih.gov

Descriptor Calculation : For each molecule in the set, a wide range of molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms (like random forest or neural networks), are used to build a model that correlates a subset of the descriptors with the observed activity. frontiersin.orgrjpbr.com

Model Validation : The model's predictive power is rigorously tested using techniques like cross-validation and an external test set of compounds not used in model creation. nih.govnih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Illustrative Example of a QSAR Data Table for a Series of Nicotinic Acid Derivatives (Note: This table is a hypothetical representation of data used for QSAR modeling.)

| Compound | logP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental Activity (log(1/IC₅₀)) | Predicted Activity (log(1/IC₅₀)) |

| Analog 1 | 1.5 | 65.2 | 5.4 | 5.3 |

| Analog 2 | 2.1 | 63.1 | 6.0 | 6.1 |

| This compound | 1.8 | 71.5 | 5.8 | 5.7 |

| Analog 4 | 2.5 | 75.8 | 5.1 | 5.2 |

Applications in Computer-Aided Drug Design (CADD)

Computer-Aided Drug Design (CADD) integrates many of the aforementioned computational techniques to accelerate the drug discovery process, making it more efficient and cost-effective. japsonline.comsaromics.com CADD approaches are broadly categorized as either structure-based or ligand-based, depending on whether the 3D structure of the biological target is known. researchgate.netoptibrium.com

Ligand-Based Drug Design Principles

In scenarios where the three-dimensional structure of the biological target for this compound is unknown, ligand-based drug design (LBDD) methods are employed. mdpi.com These approaches rely on the knowledge of a set of molecules (ligands) that are known to interact with the target. researchgate.net

The core principle of LBDD is that molecules with similar structures or properties are likely to have similar biological activities. Key LBDD techniques applicable to the study of this compound and its analogs include:

Pharmacophore Modeling : A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. By analyzing a set of active molecules, a pharmacophore model can be developed. This model, containing features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active.

Molecular Similarity Searching : This technique involves searching a database for molecules that are structurally similar to a known active compound, such as this compound. Similarity is quantified using various metrics based on 2D fingerprints or 3D shape and electrostatics.

QSAR Modeling : As described in section 7.3, QSAR is a cornerstone of LBDD, providing predictive models to guide the design of analogs with improved potency. nih.govmdpi.com

These ligand-based strategies provide a powerful framework for optimizing lead compounds and discovering novel chemical scaffolds, even in the absence of detailed structural information about the target receptor.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful and iterative computational methodology used in the discovery and development of new drugs. mdpi.comnih.gov This approach relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and optimize small molecules that can bind to it with high affinity and specificity, thereby modulating its biological function. mdpi.comnih.gov For compounds like this compound and its derivatives, SBDD provides a rational pathway to identify potential therapeutic targets and to engineer molecules with enhanced potency and selectivity.

The process of structure-based drug design begins with the identification of a therapeutic target and the determination of its 3D structure, often through experimental techniques like X-ray crystallography or cryo-electron microscopy, or increasingly through computational modeling. nih.gov With the target structure in hand, computational tools are employed to predict how a ligand, such as a derivative of this compound, will bind to the target's active or allosteric sites. mdpi.comrsc.org

A cornerstone of SBDD is molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rcsb.org Docking algorithms explore various possible conformations of the ligand within the binding site and use scoring functions to estimate the binding affinity for each pose. mdpi.com This allows for the virtual screening of large libraries of compounds to identify promising initial hits.

For a hypothetical scenario involving a this compound derivative designed as an inhibitor for a specific enzyme, molecular docking would be employed to understand its binding mode. The morpholine and isonicotinic acid moieties would be analyzed for their potential interactions with the amino acid residues in the enzyme's active site. For instance, the nitrogen and oxygen atoms of the morpholine ring, as well as the carboxyl group and the pyridine nitrogen of the isonicotinic acid, could participate in hydrogen bonding, while the aromatic ring could engage in π-π stacking or hydrophobic interactions.

The insights gained from docking studies guide the subsequent optimization of the lead compound. Medicinal chemists can introduce targeted modifications to the structure of this compound to improve its interaction with the target, enhance its selectivity, and optimize its pharmacokinetic properties. rsc.org For example, if docking reveals a nearby hydrophobic pocket, a non-polar group could be added to the morpholine ring to exploit this interaction and increase binding affinity.

Detailed Research Findings from Analogous Systems:

While specific public domain research detailing the structure-based design of this compound is limited, studies on structurally related compounds provide valuable insights into the application of these computational methods. For instance, research on morpholino-triazine scaffolds as dual inhibitors of PI3K/mTOR has utilized pharmacophore modeling and docking studies to elucidate the mechanism of inhibition. nih.gov These studies revealed that the morpholine moiety plays a crucial role in the binding, and modifications to this group can influence selectivity. nih.gov

Similarly, computational analyses of isonicotinic acid hydrazide derivatives have been used to design novel antitubercular agents. scispace.com Machine learning models combined with molecular docking have successfully predicted the activity of new compounds against the H37Rv strain of Mycobacterium tuberculosis, with docking studies suggesting that these molecules bind to the enoyl reductase (InhA) enzyme. scispace.com

Another relevant area is the design of inhibitors for NAD+-dependent DNA ligase (LigA) , an essential bacterial enzyme. mdpi.comnih.gov Structure-based approaches have been instrumental in identifying novel inhibitors that bind to the AMP-binding pocket of the LigA adenylation domain. nih.gov X-ray crystallography of inhibitor-enzyme complexes has confirmed the binding modes predicted by docking, validating the computational approach. nih.gov

Hypothetical Docking Study of this compound Derivatives:

To illustrate the application of SBDD, a hypothetical molecular docking study of a series of this compound derivatives against a putative kinase target is presented below. The goal of this hypothetical study is to identify key interactions and guide the design of more potent inhibitors.

| Derivative | Modification on Morpholine Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds |

| 1 | None | -7.5 | Asp184, Lys67, Tyr122 | 2 |

| 2a | 4-methyl | -7.9 | Asp184, Lys67, Tyr122, Leu120 | 2 |

| 2b | 4-ethyl | -8.2 | Asp184, Lys67, Tyr122, Leu120 | 2 |

| 3a | 4-phenyl | -9.1 | Asp184, Lys67, Tyr122, Phe182 | 3 |

| 3b | 4-(4-chlorophenyl) | -9.5 | Asp184, Lys67, Tyr122, Phe182, Val65 | 3 |

In this hypothetical table, the unsubstituted this compound (Derivative 1) shows a baseline binding affinity. The addition of small alkyl groups (2a, 2b) at the 4-position of the morpholine ring leads to a modest increase in affinity, likely due to favorable interactions with a hydrophobic pocket defined by Leu120. More significant improvements are seen with the introduction of aromatic rings (3a, 3b), which can form additional π-π stacking interactions with a phenylalanine residue (Phe182) and, in the case of the chlorophenyl derivative (3b), potential halogen bonding with Val65. The number of predicted hydrogen bonds, primarily involving the isonicotinic acid moiety and key polar residues like Asp184 and Lys67, remains a critical component of the binding.

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic view of the interactions and can help to refine the understanding of the binding mode and the energetic contributions of different parts of the molecule.

Future Research Directions and Translational Perspectives for 2 Morpholinoisonicotinic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-morpholinoisonicotinic acid and its derivatives is a critical area for development, focusing on efficiency, cost-effectiveness, and sustainability. Current synthetic routes often begin with commercially available starting materials like 2-chloronicotinic acid or its isomer, 2-chloro-6-morpholinoisonicotinic acid. atlantis-press.comnih.gov A reported method for a related isomer, 2-morpholinonicotinic acid, involves a three-step process starting from 2-chloronicotinic acid: esterification, nucleophilic substitution with morpholine (B109124), and subsequent hydrolysis to yield the final acid. atlantis-press.com This process has been optimized to achieve a high total yield of 93%. atlantis-press.com

Design and Synthesis of Next-Generation Analogues for Targeted Therapeutic Interventions

The structural core of this compound offers significant opportunities for analogue-based drug discovery. wiley-vch.de The morpholine ring is a particularly valuable heterocycle in medicinal chemistry, known for improving physicochemical properties such as solubility and brain permeability, which is crucial for developing drugs targeting the central nervous system (CNS). nih.gov Future work will focus on the rational design and synthesis of next-generation analogues by strategically modifying the parent structure to enhance potency, selectivity, and pharmacokinetic profiles.

Key strategies for analogue design include:

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (bioisosteres) like tetrazoles or sulfonamides can modulate acidity, lipophilicity, and metabolic stability, potentially improving oral bioavailability. drughunter.com

Substitution on the Pyridine (B92270) Ring: Introducing various substituents at other positions on the pyridine ring can explore new binding interactions with target proteins.

Modification of the Morpholine Ring: Altering the morpholine moiety, for example by substituting it with piperidine (B6355638) or pyrrolidine, has been shown to increase potency in related inhibitor series. acs.org

The synthesis of these new analogues will leverage established chemical procedures, such as those used for creating libraries of pyrimidine-4-carboxamides, to systematically explore the structure-activity relationship (SAR). nih.govacs.org This will enable the fine-tuning of the molecule for specific therapeutic targets, potentially leading to the discovery of potent agents for diseases like cancer or neurodegenerative disorders. nih.govgoogle.com

Deeper Mechanistic Insights into Biological Interactions and Pathways

While this compound itself is primarily a building block, its structural motif has appeared in compounds designed as inhibitors of key cellular signaling pathways. ontosight.aiidrblab.net For instance, it has been cited in research related to the design of dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) inhibitors, a pathway frequently dysregulated in cancer. idrblab.net Additionally, the scaffold has been used in the synthesis of molecules targeting c-Jun N-terminal kinase (JNK), a protein implicated in inflammatory diseases, cancer, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. google.com

A crucial future direction is to conduct comprehensive biological evaluations to elucidate the precise mechanism of action of this compound derivatives. This involves:

Target Identification and Validation: Screening focused libraries of its analogues against panels of kinases and other enzymes to identify specific molecular targets.

Pathway Analysis: Determining how these compounds modulate signaling pathways within cells to understand their downstream effects.

Structural Biology: Obtaining crystal structures of analogues bound to their protein targets to visualize the specific molecular interactions driving their biological activity.

Understanding these mechanisms is fundamental for optimizing lead compounds and translating them into viable therapeutic candidates. The anti-inflammatory and antimicrobial properties observed in derivatives of the parent nicotinic acid structure suggest a broad potential for biological activity that warrants deeper investigation. ontosight.aichemistryjournal.net

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com These computational tools can be powerfully applied to the study of this compound and its derivatives. Specifically, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogues before they are synthesized, saving significant time and resources. nih.gov

This approach has already been successfully applied to derivatives of isonicotinic acid hydrazide, a related class of compounds. researchgate.netresearchgate.netnih.gov Researchers have built ML models—using methods like Random Forest (RF) and Artificial Neural Networks (AsNN)—that can predict antitubercular activity with balanced accuracies ranging from 67% to 80%. nih.govresearchgate.netresearchgate.netnih.gov Some of these predictive models have been made publicly available online, demonstrating their utility for virtual screening. researchgate.netnih.gov

Future research will involve:

Building Predictive Models: Creating dedicated ML models for this compound analogues by training them on experimental data from synthesized compounds.

De Novo Design: Using generative AI models to design novel molecular structures with desired properties, such as high predicted potency and good pharmacokinetic profiles. mdpi.com

Virtual Screening: Employing the developed models to screen large virtual libraries of compounds to prioritize the most promising candidates for synthesis and biological testing.

By integrating AI and ML, the discovery process for new therapeutics based on the this compound scaffold can be made more efficient and targeted, increasing the probability of identifying potent and effective drug candidates. researchgate.net

Q & A

Q. What are the established methods for synthesizing and characterizing 2-Morpholinoisonicotinic acid?

Synthesis typically involves nucleophilic substitution or coupling reactions between morpholine derivatives and isonicotinic acid precursors. Characterization requires multi-modal analysis:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying morpholine ring integration and acid group placement).

- High-Performance Liquid Chromatography (HPLC) to assess purity (>97% as per commercial standards) .

- Melting Point Determination (reported as 180°C with decomposition) to confirm batch consistency .

Documentation must include reagent sources, purity, and storage conditions to ensure reproducibility .

Q. How can researchers assess the stability of this compound under experimental conditions?

Stability studies should evaluate:

- pH Sensitivity : Test solubility and degradation in buffers (e.g., acidic vs. alkaline environments).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light Exposure : Monitor photodegradation via UV-Vis spectroscopy.

Reference safety data sheets (SDS) for handling guidelines, as analogs like 2-Chloronicotinic acid require precautions against hygroscopicity and thermal decomposition .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) for high sensitivity in biological samples.

- Gas Chromatography (GC) with flame ionization detection for non-polar derivatives.

- Calibration Standards : Use certified reference materials (CRMs) to minimize batch variability .

Advanced Research Questions

Q. How should researchers address discrepancies in reported pharmacological activity data for this compound?

Discrepancies may arise from:

- Experimental Design Variability : Compare dosing regimes, cell lines, or animal models across studies.

- Purity Verification : Replicate experiments using independently synthesized batches to rule out impurity effects.

- Statistical Reanalysis : Apply mixed-effects models to account for clustered data (e.g., repeated measurements) .

Consult interdisciplinary experts to identify methodological flaws or confounding variables .

Q. What computational strategies can predict the binding mechanisms of this compound to target proteins?

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinases or receptors).

- Density Functional Theory (DFT) : Calculate electronic properties to identify reactive moieties.

- Molecular Dynamics (MD) Simulations : Assess conformational stability under physiological conditions.

Leverage NIST-subscribed databases for thermodynamic and spectral validation .

Q. How can in vitro and in vivo data discrepancies be resolved for this compound?

- Pharmacokinetic Profiling : Measure bioavailability, metabolism, and tissue distribution to explain efficacy gaps.

- Toxicogenomic Analysis : Identify off-target effects using transcriptomic or proteomic screens.

- Dose-Response Modeling : Apply Hill equation or Emax models to reconcile potency differences .

Q. What experimental designs optimize the detection of synergistic effects with this compound in combination therapies?

Q. What protocols mitigate degradation of this compound during long-term storage or in vitro assays?

Q. How should researchers approach replicating published studies on this compound’s bioactivity?

Q. What are the challenges in correlating in silico predictions with experimental outcomes for structural analogs of this compound?

- Force Field Limitations : Validate docking results with experimental binding assays (e.g., SPR or ITC).

- Solvent Effects : Simulate aqueous vs. non-polar environments to refine predictions.

- Conformational Sampling : Use enhanced sampling techniques (e.g., metadynamics) to account for flexible side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.